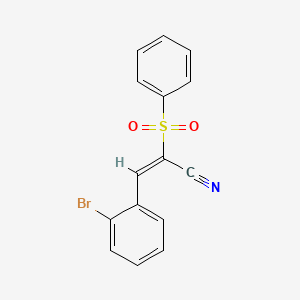

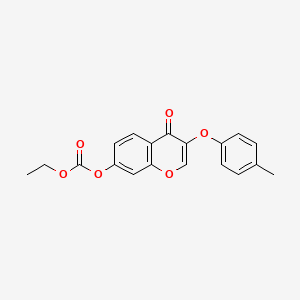

![molecular formula C18H20N2O2 B5666524 N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5666524.png)

N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is also known as N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide . It is a lidocaine impurity and is used in the field of neuroscience and pain research . It has a molecular formula of C13H20N2O .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC1=C(NC(CN(C)CC)=O)C(C)=CC=C1.Cl . It has a molecular weight of 256.8 . Physical And Chemical Properties Analysis

The compound is a crystalline solid . It has a high solubility in DMF, DMSO, and ethanol, and moderate solubility in PBS (pH 7.2) .Scientific Research Applications

Non-Steroidal Anti-Inflammatory Drug (NSAID) Development

This compound is structurally related to N-anthranilic acids, which are a class of NSAIDs. NSAIDs like mefenamic acid and others are derived from similar structures and have been used to treat inflammation, pain, and rheumatic diseases . Research into this compound could lead to the development of new NSAIDs with potentially better efficacy or reduced side effects.

Anticancer Agent Research

Derivatives of this compound have been studied for their potential as anticancer agents. They have shown promise in inhibiting the activity of protein kinases involved in tumor growth and angiogenesis. Further research could explore its efficacy and mechanism of action in cancer therapy.

Neurodegenerative and Amyloid Disease Therapeutics

Compounds in this class have been investigated for their therapeutic potential in neurodegenerative and amyloid diseases. Their ability to modulate inflammatory pathways could make them suitable candidates for treating conditions like Alzheimer’s disease .

Ligands for Inorganic Complexes

The compound’s structure allows it to act as a ligand in inorganic complexes. These complexes are being researched for their anticancer properties, offering a different approach to traditional chemotherapy .

Synthetic Precursors for Bioactive Molecules

N-anthranilic acids, including derivatives of this compound, serve as synthetic precursors to acridones and acridines. These molecules exhibit a range of bioactivities, such as anti-HIV, antibacterial, antifungal, and antimalarial activities .

Polymorphism Studies in Pharmaceuticals

Due to the conformational flexibility of diarylamines, compounds like “N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide” tend to exhibit polymorphism. This property is significant in pharmaceuticals as different crystal forms can have different physical properties, solubility, and bioavailability .

Mechanism of Action

Target of Action

The compound N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide is structurally similar to lidocaine , a well-known local anesthetic and antiarrhythmic agent. Lidocaine primarily targets voltage-gated sodium channels in the heart and nervous system . These channels play a crucial role in the initiation and conduction of action potentials, which are essential for the normal functioning of the heart and nervous system .

Mode of Action

The compound likely interacts with its targets in a similar manner to lidocaine. Lidocaine binds to the inner portion of voltage-gated sodium channels, stabilizing them in their inactive state and preventing them from opening in response to voltage changes . This inhibits the conduction of action potentials, reducing excitability and conductance of myocardium and suppressing pulse formation in automatic ectopic foci .

Biochemical Pathways

The compound’s interaction with sodium channels affects several biochemical pathways. By inhibiting sodium influx, it disrupts the propagation of action potentials along nerves and in cardiac muscle cells . This can affect numerous downstream processes, including muscle contraction and the transmission of signals in the nervous system .

Pharmacokinetics

Based on its structural similarity to lidocaine, it is likely well-absorbed from the gastrointestinal tract

Result of Action

The primary result of the compound’s action is a reduction in the excitability and conductance of myocardium, leading to a suppression of pulse formation in automatic ectopic foci . This can help to stabilize the heart rhythm and prevent arrhythmias . High doses may lead to side effects such as bradycardia, delayed conductance, and arterial hypotension .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the patient’s physiological state can all affect the compound’s absorption, distribution, metabolism, and excretion

properties

IUPAC Name |

N-[2-(2,6-dimethylanilino)-2-oxoethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-12-7-4-5-10-15(12)18(22)19-11-16(21)20-17-13(2)8-6-9-14(17)3/h4-10H,11H2,1-3H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSJUSZOGQNIOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)C2=CC=CC=C2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

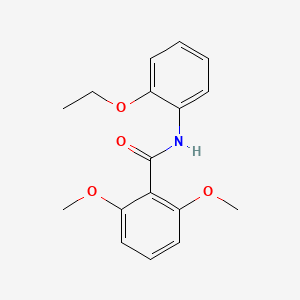

![9-[(2,3-dimethoxyphenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5666445.png)

![2-(2-oxo-2-{3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}ethyl)pyridine](/img/structure/B5666454.png)

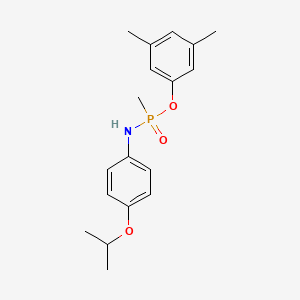

![3-(3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4,5-dimethoxyphenyl)acrylic acid](/img/structure/B5666480.png)

![6-fluoro-2-{[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5666483.png)

![1-[2-(3-methylphenoxy)ethyl]-2-imidazolidinethione](/img/structure/B5666491.png)

![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine](/img/structure/B5666515.png)

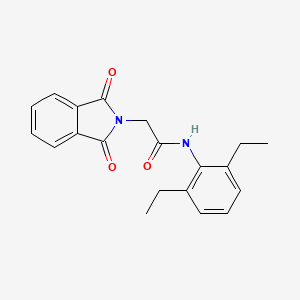

![9-(3-hydroxy-4-methylbenzoyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5666536.png)

![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5666551.png)

![2-(2,4-difluorophenoxy)-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5666559.png)